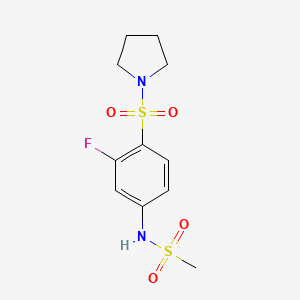
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various areas of medicine, including neuroscience and oncology.
Wirkmechanismus
The exact mechanism of action of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. It has also been shown to inhibit the reuptake of serotonin and norepinephrine. These actions may contribute to its potential therapeutic effects in various areas of medicine.
Biochemical and Physiological Effects
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase serotonin and norepinephrine levels in the brain, as well as increase dopamine release in the nucleus accumbens. It has also been shown to reduce the expression of stress-related genes in the hippocampus. In vitro studies have shown that 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has antiproliferative effects on cancer cells and can induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its selective pharmacological profile, which allows for the investigation of specific receptor systems and pathways. Another advantage is its potential therapeutic applications in various areas of medicine, which may lead to the development of new treatments for diseases. However, one limitation of using 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide in lab experiments is its complex synthesis method, which may limit its availability and accessibility for researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide. In neuroscience, further research is needed to investigate its potential use in the treatment of depression, anxiety, and addiction. In oncology, further research is needed to investigate its potential use as an anticancer agent. Additionally, further research is needed to investigate its potential use as a radioligand for imaging studies. Overall, the study of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has the potential to lead to the development of new treatments for various diseases and disorders.
Synthesemethoden
The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-(chloromethyl)tetrahydrofuran in the presence of a base, followed by the addition of 4-(formylamino)-1-methylpiperidine and a subsequent reduction step. The final product is obtained through purification by column chromatography. The synthesis of 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been reported in several scientific publications, including a patent by the original inventors.
Wissenschaftliche Forschungsanwendungen
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various areas of medicine. In neuroscience, it has been investigated for its potential use in the treatment of depression, anxiety, and addiction. In oncology, it has been studied for its potential use as an anticancer agent. 4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide has also been studied for its potential use in the treatment of pulmonary arterial hypertension and as a radioligand for imaging studies.
Eigenschaften
IUPAC Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-5-2-4-14(12-15)19-7-9-20(10-8-19)17(21)18-13-16-6-3-11-23-16/h2,4-5,12,16H,3,6-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSRAEGEZBPLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenyl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)

![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![2-[3,3-bis(trifluoromethyl)pyrrolidin-1-yl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide](/img/structure/B7634877.png)